molecular formula C7H6O B1278368 Benz-13C6-aldehyde CAS No. 153489-14-6

Benz-13C6-aldehyde

Cat. No.: B1278368
CAS No.: 153489-14-6
M. Wt: 112.078 g/mol
InChI Key: HUMNYLRZRPPJDN-ZXJNGCBISA-N
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Description

Benz-13C6-aldehyde, also known as Benzaldehyde-(phenyl-13C6), is a chemical compound with the molecular formula C7H6O. It is a labeled compound where the benzene ring contains six carbon-13 isotopes. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz-13C6-aldehyde can be achieved through the Bouveault Aldehyde Synthesis. This method involves the reaction of N-Methylformanilide with Bromobenzene (13C6) under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the aldehyde group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of isotopically labeled starting materials and standard organic synthesis techniques. The process may include steps such as purification and quality control to ensure the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benz-13C6-aldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to benzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed:

    Oxidation: Benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Benz-13C6-aldehyde is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Benz-13C6-aldehyde involves its participation in various chemical reactions due to the presence of the aldehyde functional group. The isotopic labeling allows for detailed tracking of the compound in complex systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical research .

Comparison with Similar Compounds

  • Benzaldehyde
  • Benz-13C6-alcohol
  • Benz-13C6-benzoic acid

Comparison: Benz-13C6-aldehyde is unique due to its isotopic labeling, which distinguishes it from regular benzaldehyde. This labeling allows for more precise studies in various fields, making it a valuable tool in scientific research. Compared to Benz-13C6-alcohol and Benz-13C6-benzoic acid, this compound serves as an intermediate that can be converted into these compounds through reduction and oxidation reactions, respectively .

Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1+1,2+1,3+1,4+1,5+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMNYLRZRPPJDN-ZXJNGCBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448670
Record name Benz-13C6-aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.078 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153489-14-6
Record name Benz-13C6-aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153489-14-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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